4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride
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Overview
Description
4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C9H12N2O2.2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a pyridine ring, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with a suitable amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. The process may involve several steps, including condensation, reduction, and purification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as crystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted amides .
Scientific Research Applications
4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes or activate specific receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Piperidine butyric acid hydrochloride: Similar in structure but with a piperidine ring instead of a pyridine ring.
4-Oxo-4-(3-pyridyl)butanoic acid: Contains a keto group instead of an amino group.
4-Aminopyridine: Lacks the butanoic acid moiety but shares the pyridine ring and amino group.
Uniqueness: 4-Amino-3-(pyridin-4-yl)butanoic acid dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-3-pyridin-4-ylbutanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-6-8(5-9(12)13)7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPVAAWXDGZIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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